N-(2-ethoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 3 and a sulfanyl-linked acetamide moiety at position 4. The acetamide side chain is further modified with a 2-ethoxyphenyl group, which may enhance lipophilicity and modulate pharmacokinetic properties.
However, specific pharmacological data for this compound remain unreported in the provided sources.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-2-28-16-8-4-3-7-15(16)22-18(27)13-29-19-10-9-17-23-24-20(26(17)25-19)14-6-5-11-21-12-14/h3-12H,2,13H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZQPMVTCMSACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-ethoxyphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide , also known by its chemical structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's systematic name highlights its complex structure, which includes a triazole moiety and a pyridazine ring. Its molecular formula is , with a molecular weight of approximately 406.5 g/mol . The presence of the ethoxy group and the sulfanyl linkage are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₂S |
| Molecular Weight | 406.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The triazole and pyridazine components are known for their interactions with various biological targets.
- Antimicrobial Activity : Studies have shown that related compounds can inhibit the growth of several bacterial strains. For instance, triazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Compounds containing triazole rings have been investigated for their ability to induce apoptosis in cancer cells. They may affect signaling pathways involved in cell proliferation and survival .
- Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, it was found that certain analogs exhibited IC50 values significantly lower than standard antibiotics, indicating potent antibacterial activity . The specific derivative related to our compound showed effectiveness against resistant strains of Staphylococcus aureus.
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of similar compounds in vitro. The results indicated that these compounds could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with mechanisms involving the activation of caspase pathways .
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Compound 894052-49-4 (3-Methylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine)
- Structural Features : Shares the triazolo[4,3-b]pyridazine core but substitutes position 3 with a methylsulfanyl group and position 6 with pyridin-2-yl.
- Synthesis : Likely synthesized via nucleophilic substitution or cyclocondensation reactions, though exact protocols are unspecified .
- Activity: Methylsulfanyl groups are known to enhance metabolic stability but may reduce solubility compared to ethoxyphenyl substituents.
Compound 891117-12-7 (2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structural Features : Retains the triazolo[4,3-b]pyridazine core with a methyl group at position 3. The acetamide chain is linked to a 4-ethoxyphenyl group rather than a 2-ethoxyphenyl group.
- Synthesis : Likely prepared via alkylation of a triazole-thione with α-chloroacetamide, as described in .
- Activity : The para-ethoxy substitution on the phenyl ring may improve membrane permeability compared to ortho-substituted analogs.
Compound from (5-(furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides)
- Structural Features : Replaces the triazolo[4,3-b]pyridazine core with a furan-substituted triazole ring.
- Synthesis: Synthesized via Paal-Knorr condensation and alkylation of α-chloroacetamides .
- Activity : Demonstrated anti-exudative activity in rat models at 50–100 mg/kg doses, suggesting that the triazole-thioacetamide motif is pharmacologically relevant .
Comparative Data Table
Key Research Findings and Gaps
- Structural-Activity Relationships (SAR) : The triazolo[4,3-b]pyridazine core appears critical for binding to biological targets, while substituents like ethoxyphenyl or pyridinyl modulate solubility and target affinity.
- Synthetic Challenges : Ortho-substituted ethoxyphenyl groups (as in the target compound) may introduce steric hindrance during synthesis compared to para-substituted analogs .
Preparation Methods
Core Heterocycle Construction:Triazolo[4,3-b]Pyridazine Formation
The triazolo-pyridazine core is synthesized via cyclocondensation reactions. A common strategy involves reacting 3-hydrazinylpyridazine derivatives with carbonyl-containing reagents to form the triazole ring. For example:
- Step 1 : 3-Hydrazinylpyridazine (A ) is prepared by treating 3-chloropyridazine with hydrazine hydrate in iso-propanol at 80°C for 12 hours.
- Step 2 : Cyclization of A with formic acid under reflux yields the unsubstitutedtriazolo[4,3-b]pyridazine scaffold (B ).
Key Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Iso-propanol or ethanol |
| Temperature | 80–100°C |
| Catalyst | None (thermal activation) |
| Yield | 65–75% (after column chromatography) |
Sulfanyl Group Incorporation at Position 6
The sulfanyl (-S-) linkage is introduced via nucleophilic aromatic substitution (SNAr) or metal-mediated thiolation:
- Step 5 : Chlorination of D at position 6 using POCl₃ in anhydrous dichloromethane (DCM) at 25°C yields 6-chloro-3-(pyridin-3-yl)-triazolo[4,3-b]pyridazine (E ).
- Step 6 : Reaction of E with thiourea in ethanol under reflux for 8 hours generates the 6-mercapto intermediate (F ), which is subsequently treated with 2-chloroacetamide derivatives.
Alternative Route : Direct thiolation using sodium hydrosulfide (NaSH) in DMF at 120°C for 6 hours.
Key Conditions :
| Parameter | Specification |
|---|---|
| Reagent | Thiourea or NaSH |
| Solvent | Ethanol or DMF |
| Temperature | 80–120°C |
| Yield | 50–65% |
Acetamide Side Chain Coupling
The final step involves coupling the sulfanyl intermediate with N-(2-ethoxyphenyl)acetamide:
- Step 7 : 2-Bromoacetamide (G ) is prepared by reacting 2-bromoacetyl bromide with 2-ethoxyaniline in dichloromethane and triethylamine (TEA) at 0°C.
- Step 8 : F is reacted with G in DMF using potassium tert-butoxide (t-BuOK) as a base at 60°C for 12 hours, yielding the target compound.
Key Conditions :
| Parameter | Specification |
|---|---|
| Base | Potassium tert-butoxide |
| Solvent | DMF |
| Temperature | 60°C |
| Yield | 55–60% |
Optimization Challenges and Solutions
- Regioselectivity in Cyclization : The use of formic acid over acetic acid improves triazole ring formation efficiency.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:2) effectively isolates intermediates, while recrystallization from ethanol/water mixtures purifies the final product.
- Side Reactions : Protecting the acetamide nitrogen with a tert-butoxycarbonyl (Boc) group during sulfanyl coupling prevents undesired nucleophilic attacks.
Analytical Validation
- HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water, 70:30).
- NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.90 (s, 1H, triazole-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.65–7.20 (m, 4H, aryl-H).
- Mass Spectrometry : ESI-MS m/z 422.5 [M+H]⁺.
Alternative Synthetic Routes
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including cyclization of hydrazine derivatives, thioether bond formation, and amidation. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution during thioether formation .
- Temperature control : Cyclization steps often require reflux conditions (80–120°C), while amidation is performed at room temperature to minimize side reactions .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation improves yield and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of triazolopyridazine ring formation and substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and stability under acidic conditions .
Q. How can researchers evaluate the compound’s preliminary biological activity?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC50 values .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Target engagement : Fluorescence polarization assays to assess binding to kinases or receptors (e.g., EGFR, PDGFR) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide rational modifications?
- Substituent variation : Replace the 2-ethoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance metabolic stability .
- Heterocycle optimization : Substitute pyridin-3-yl with pyridin-4-yl to alter π-π stacking interactions with target proteins .
- Thioether linker replacement : Compare sulfanyl with sulfonyl groups to evaluate effects on solubility and membrane permeability .
Q. What experimental strategies resolve contradictions in biological data across studies?
- Orthogonal assays : Validate antiproliferative activity via both ATP-based (CellTiter-Glo) and caspase-3/7 apoptosis assays .
- Dose-response normalization : Account for batch-to-batch purity variations by quantifying active isomer content via chiral HPLC .
- Computational modeling : Molecular dynamics simulations predict off-target effects (e.g., hERG binding) that may explain cytotoxicity discrepancies .
Q. How does the compound’s stability under physiological conditions impact formulation?
- pH-dependent degradation : Perform accelerated stability studies in buffers (pH 1.2–7.4) to identify labile bonds (e.g., amide hydrolysis at pH < 3) .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS to assess esterase susceptibility .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber glass vials are recommended for storage .
Q. What in vitro models are suitable for studying metabolism and excretion?
- Hepatocyte incubation : Use primary human hepatocytes to identify cytochrome P450 (CYP3A4/2D6)-mediated metabolites .
- Caco-2 permeability assays : Measure apparent permeability (Papp) to predict oral bioavailability and efflux via P-glycoprotein .
- Microsomal stability : Rat liver microsomes quantify intrinsic clearance (CLint) and guide dosing regimens .
Q. How can researchers design experiments to elucidate the mechanism of action (MoA)?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., Lin-28) to confirm functional rescue via let-7 miRNA modulation .
- Thermal shift assays (TSA) : Monitor protein melting temperature shifts to validate direct target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
